Coproporphyrin II
Overview
Description
Coproporphyrin II is a type of porphyrin, which are organic compounds characterized by a large ring structure composed of four pyrrole subunits interconnected by methine bridges. Porphyrins play a crucial role in various biological processes, including the formation of heme, chlorophyll, and vitamin B12. This compound is one of the isomers of coproporphyrin, which are intermediates in the biosynthesis of heme and chlorophyll.
Preparation Methods
Synthetic Routes and Reaction Conditions
Coproporphyrin II can be synthesized through various chemical and biological methods. One common synthetic route involves the use of urea, phthalic anhydride, and a copper salt (e.g., copper chloride, copper carbonate) in the presence of a molybdenum catalyst such as ammonium molybdate or molybdenum trioxide . This reaction typically requires heating to facilitate the formation of the porphyrin ring structure.
Industrial Production Methods
Industrial production of this compound often involves metabolic engineering and biocatalysis. For example, Rhodobacter sphaeroides can be used as an efficient cell factory for the production of coproporphyrin III, which can be further converted to this compound . Additionally, Escherichia coli has been engineered to produce high levels of coproporphyrin through the heterologous expression of key pathway genes and optimization of fermentation conditions .
Chemical Reactions Analysis
Types of Reactions
Coproporphyrin II undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for its conversion into other biologically active compounds.
Common Reagents and Conditions
Substitution: Substitution reactions involve the replacement of functional groups on the porphyrin ring.
Major Products Formed
The major products formed from these reactions include various metalloporphyrins, such as heme, chlorophyll, and other bioactive porphyrins. These products have significant applications in medicine, energy, and materials science .
Scientific Research Applications
Coproporphyrin II has diverse applications in scientific research:
Mechanism of Action
Coproporphyrin II exerts its effects through its role as an intermediate in the heme biosynthesis pathway. It is converted to heme via a series of enzymatic reactions involving coproporphyrinogen oxidase and protoporphyrinogen oxidase . These enzymes catalyze the oxidation of coproporphyrinogen to coproporphyrin and subsequently to protoporphyrin, which is then converted to heme by ferrochelatase . The molecular targets and pathways involved include various enzymes and transport proteins that facilitate the biosynthesis and transport of heme and other porphyrins .
Comparison with Similar Compounds
Coproporphyrin II is similar to other porphyrins, such as coproporphyrin I, coproporphyrin III, and protoporphyrin IX. it is unique in its specific structure and role in the biosynthesis of heme and chlorophyll .
Coproporphyrin I: Another isomer of coproporphyrin, differing in the arrangement of carboxyethyl groups on the porphyrin ring.
Coproporphyrin III: An intermediate in the heme biosynthesis pathway, similar to this compound but with a different arrangement of functional groups.
Protoporphyrin IX: A precursor to heme, formed from the oxidation of coproporphyrinogen and subsequent insertion of iron.
This compound’s unique structure and reactivity make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
3-[8,12,18-tris(2-carboxyethyl)-3,7,13,17-tetramethyl-21,22-dihydroporphyrin-2-yl]propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C36H38N4O8/c1-17-21(5-9-33(41)42)29-15-30-23(7-11-35(45)46)19(3)27(39-30)14-28-20(4)24(8-12-36(47)48)32(40-28)16-31-22(6-10-34(43)44)18(2)26(38-31)13-25(17)37-29/h13-16,37-38H,5-12H2,1-4H3,(H,41,42)(H,43,44)(H,45,46)(H,47,48) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PLEQQUFEIPMIHA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC3=NC(=CC4=NC(=CC5=C(C(=C(N5)C=C1N2)C)CCC(=O)O)C(=C4C)CCC(=O)O)C(=C3CCC(=O)O)C)CCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H38N4O8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80863099 | |
Record name | 3,3',3'',3'''-(3,7,13,17-Tetramethylporphyrin-2,8,12,18-tetrayl)tetrapropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80863099 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
654.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3082-03-9 | |
Record name | Coproporphyrin II | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003082039 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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